molecular formula C26H32ClN2O8PS B1139390 KN-93 Phosphate CAS No. 1913269-12-1

KN-93 Phosphate

Cat. No.: B1139390
CAS No.: 1913269-12-1
M. Wt: 599.03
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

KN-93 Phosphate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by phosphorylation. The synthetic route typically involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride. The final step involves the phosphorylation of the resulting compound to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KN-93 Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

KN-93 Phosphate has a wide range of applications in scientific research:

Mechanism of Action

KN-93 Phosphate exerts its effects by inhibiting CaMKII. The compound binds to the kinase’s regulatory domain, preventing the activation of CaMKII by calcium/calmodulin. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, gene expression, and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for CaMKII and its ability to permeate cell membranes, making it highly effective in both in vitro and in vivo studies. Its water solubility also enhances its usability in various experimental setups .

Properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJTPOXLIILMB-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188890-41-6
Record name Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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